molecular formula C22H24F3N5O2S B11314084 N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11314084
M. Wt: 479.5 g/mol
InChI Key: BWESHKCQMNQZHT-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a sulfonamide group, which is known for its role in various pharmacologically active molecules. The presence of a trifluoromethyl group and a diethylamino-substituted pyrimidine ring further enhances its chemical properties, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the diethylamino-substituted pyrimidine ring. This can be achieved through the reaction of appropriate amines with pyrimidine precursors under controlled conditions.

    Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenyl derivatives to form the intermediate compound.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the intermediate with sulfonyl chloride derivatives in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: Its chemical properties may be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The diethylamino-substituted pyrimidine ring may interact with nucleic acids or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE: Similar structure but lacks the trifluoromethyl group.

    N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-CHLOROBENZENE-1-SULFONAMIDE: Contains a chloro group instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE enhances its chemical stability and lipophilicity, making it more effective in crossing biological membranes and reaching intracellular targets. This unique feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C22H24F3N5O2S

Molecular Weight

479.5 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C22H24F3N5O2S/c1-4-30(5-2)21-14-20(26-15(3)27-21)28-17-8-10-18(11-9-17)29-33(31,32)19-12-6-16(7-13-19)22(23,24)25/h6-14,29H,4-5H2,1-3H3,(H,26,27,28)

InChI Key

BWESHKCQMNQZHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

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